molecular formula C21H19NO3 B049725 9-Hydroxybenfluron CAS No. 115029-30-6

9-Hydroxybenfluron

Cat. No. B049725
M. Wt: 333.4 g/mol
InChI Key: SAMGZMAPTSFCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxybenfluron is a chemical compound that has been studied for its potential pharmaceutical and agricultural applications. It is a derivative of benfluron, which is a herbicide used to control broadleaf weeds in crops such as wheat, barley, and oats. 9-Hydroxybenfluron has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

9-Hydroxybenfluron has been studied for its potential pharmaceutical and agricultural applications. In pharmaceuticals, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a herbicide, as well as its potential to enhance crop growth and yield.

Mechanism Of Action

The mechanism of action of 9-Hydroxybenfluron is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of plant hormones such as auxins and gibberellins. This leads to the disruption of plant growth and development, making it an effective herbicide. In pharmaceuticals, it is believed to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation.

Biochemical And Physiological Effects

9-Hydroxybenfluron has been shown to have a range of biochemical and physiological effects. In plants, it inhibits the biosynthesis of plant hormones, leading to stunted growth and chlorosis. In humans, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

The advantages of using 9-Hydroxybenfluron in lab experiments include its ability to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, as well as its potential use as a herbicide. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 9-Hydroxybenfluron. These include further studies on its mechanism of action, exploring its potential as a herbicide and crop growth enhancer, and investigating its potential pharmaceutical applications. Additionally, research on the toxicity of 9-Hydroxybenfluron is needed to determine its safety for human and environmental use.
Conclusion
9-Hydroxybenfluron is a chemical compound that has potential pharmaceutical and agricultural applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 9-Hydroxybenfluron and its safety for human and environmental use.

Synthesis Methods

9-Hydroxybenfluron can be synthesized using various methods, including the reaction of benfluron with hydrogen peroxide in the presence of a catalyst such as copper(II) sulfate pentahydrate. Another method involves the reaction of benfluron with sodium hypochlorite in the presence of a base such as sodium hydroxide. The yield of 9-Hydroxybenfluron can vary depending on the method used, with the copper catalyzed reaction yielding higher yields than the sodium hypochlorite method.

properties

CAS RN

115029-30-6

Product Name

9-Hydroxybenfluron

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

5-[2-(dimethylamino)ethoxy]-9-hydroxybenzo[c]fluoren-7-one

InChI

InChI=1S/C21H19NO3/c1-22(2)9-10-25-19-12-18-20(15-6-4-3-5-14(15)19)16-8-7-13(23)11-17(16)21(18)24/h3-8,11-12,23H,9-10H2,1-2H3

InChI Key

SAMGZMAPTSFCLX-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41

Canonical SMILES

CN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41

Other CAS RN

115029-30-6

synonyms

9-hydroxybenfluron

Origin of Product

United States

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